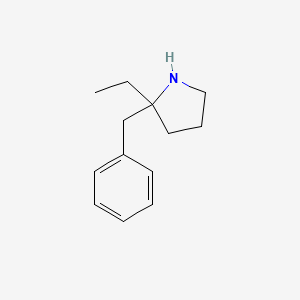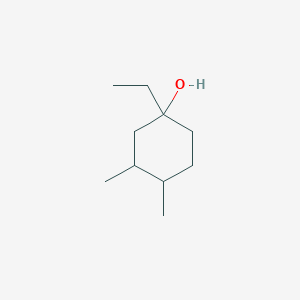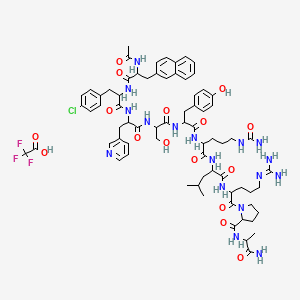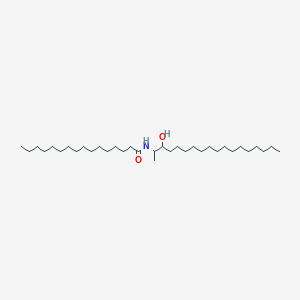![molecular formula C17H13NO2 B12091957 2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)
2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester is an organic compound with a complex structure that includes a biphenyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 4’-cyano[1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of advanced materials such as liquid crystals and high-performance plastics.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active biphenyl moiety, which can then interact with biological targets such as enzymes or receptors. The cyano group may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester with similar reactivity but lacking the biphenyl and cyano groups.
2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester: Contains a cyano group and a phenyl ring, but differs in the position and structure of the substituents.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Features a methoxy group instead of a cyano group, leading to different chemical properties.
Uniqueness
2-Propenoic acid, 2-methyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester is unique due to the presence of both a biphenyl group and a cyano group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with biological or chemical targets.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H13NO2/c1-12(2)17(19)20-16-9-7-15(8-10-16)14-5-3-13(11-18)4-6-14/h3-10H,1H2,2H3 |
InChI Key |
PXSYYDJJMLRIFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)
![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)
![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)


![1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)


![1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol](/img/structure/B12091919.png)





